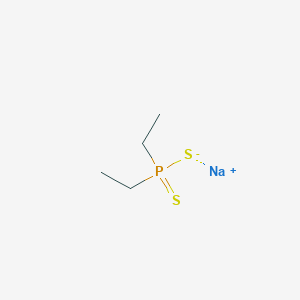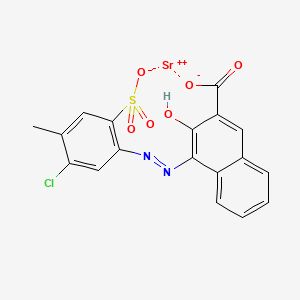
Pigment Red 48:3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pigment red 48:3 is a useful research compound. Its molecular formula is C18H11ClN2O6SSr and its molecular weight is 506.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biotechnologische Anwendungen
Rote Pigmente, einschließlich “Pigment Red 48:3”, haben ein beträchtliches biotechnologisches Potenzial {svg_1}. Sie können in verschiedenen biotechnologischen Anwendungen eingesetzt werden, wie z. B. der Produktion von Biokraftstoffen, Pharmazeutika und Nutraceutika {svg_2}.
Zellstrukturanalyse
“this compound” kann verwendet werden, um Forschern zu helfen, Zellstrukturen zu beobachten und zu analysieren {svg_3} {svg_4}. Durch die Verwendung dieses Pigments können Forscher Einblicke in die Organisation und Funktion von Zellen gewinnen {svg_5} {svg_6}.
Biomolekülverfolgung
Dieses Pigment kann auch verwendet werden, um Biomoleküle zu verfolgen {svg_7} {svg_8}. Dies kann besonders nützlich bei Studien sein, die die Bewegung und Interaktion von Biomolekülen innerhalb von Zellen betreffen {svg_9} {svg_10}.
Bewertung der Zellfunktion
“this compound” kann verwendet werden, um Zellfunktionen zu bewerten {svg_11} {svg_12}. Dies kann Forschern helfen zu verstehen, wie Zellen auf verschiedene Reize reagieren und wie sie ihre Funktionen erfüllen {svg_13} {svg_14}.
Unterscheidung von Zelltypen
Dieses Pigment kann verwendet werden, um zwischen verschiedenen Zelltypen zu unterscheiden {svg_15} {svg_16}. Dies kann besonders nützlich sein in der Forschung, die sich mit der Untersuchung verschiedener Zelltypen und ihrer Rollen in verschiedenen biologischen Prozessen befasst {svg_17} {svg_18}.
Biomoleküldetektion
“this compound” kann verwendet werden, um Biomoleküle zu detektieren {svg_19} {svg_20}. Dies kann besonders nützlich sein in der Forschung, die sich mit der Detektion und Quantifizierung spezifischer Biomoleküle befasst {svg_21} {svg_22}.
Gewebepathologiestudie
Dieses Pigment kann verwendet werden, um Gewebepathologie zu untersuchen {svg_23} {svg_24}. Dies kann besonders nützlich sein in der medizinischen Forschung und Diagnostik {svg_25} {svg_26}.
Mikrobenüberwachung
“this compound” kann verwendet werden, um Mikroorganismen zu überwachen {svg_27} {svg_28}. Dies kann besonders nützlich sein in der Forschung, die sich mit der Untersuchung von Mikroorganismen und ihren Rollen in verschiedenen biologischen Prozessen befasst {svg_29} {svg_30}.
Wirkmechanismus
Target of Action
Pigment Red 48:3, also known as C.I. This compound (C.I.15865:3), is primarily used in the coloration of various materials, including coatings, printing inks, and plastics . Its primary targets are therefore these materials, where it imparts a red color.
Mode of Action
The interaction of this compound with its targets is primarily physical. As a pigment, it imparts color through the absorption and reflection of light. The specific color observed, in this case red, is determined by the wavelengths of light that the pigment absorbs and those it reflects .
Biochemical Pathways
Its role is more related to physical and chemical interactions with light and the materials it is used to color .
Pharmacokinetics
Its properties such as oil absorption, specific surface area, and particle size can influence its behavior and performance in the materials it is used to color .
Result of Action
The primary result of this compound’s action is the imparting of a red color to the materials it is used in. This is achieved through its physical and chemical interactions with light and the specific material .
Zukünftige Richtungen
Pigment Red 48:3 is a versatile pigment with a wide range of applications, particularly in the plastics industry . Its properties, such as its high gloss, low viscosity, and good resistance to solvents, make it a valuable pigment for various applications . Future research and development may focus on improving these properties and expanding the range of applications for this pigment .
Biochemische Analyse
Biochemical Properties
Pigment Red 48:3 plays a significant role in biochemical reactions due to its interaction with various biomolecules. It primarily interacts with enzymes and proteins involved in pigment synthesis and degradation. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. These interactions are crucial for the pigment’s stability and color properties. Additionally, this compound can bind to proteins that facilitate its transport and distribution within cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in pigment biosynthesis, leading to changes in the production and accumulation of pigments within cells. Furthermore, this compound can modulate cell signaling pathways that regulate cell growth and differentiation, thereby impacting cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. For example, this compound can inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time when exposed to light, heat, or chemical agents. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has minimal impact on cellular function and overall health. At high doses, this compound can cause toxic effects, including inflammation and oxidative stress. These adverse effects are primarily due to the pigment’s interaction with cellular biomolecules, leading to disruptions in normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to pigment biosynthesis and degradation. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in these pathways. These interactions can affect the metabolic flux and levels of metabolites within cells, leading to changes in pigment production and accumulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These molecules facilitate the movement of the pigment to its target sites, ensuring its proper localization and function. The distribution of this compound can also be influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and Golgi apparatus. Its localization is directed by targeting signals and post-translational modifications that guide the pigment to specific organelles. The subcellular localization of this compound can affect its activity and function, influencing processes such as pigment synthesis and cellular metabolism .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pigment red 48:3 involves the coupling of two aromatic compounds, 2-naphthol and 3-chloro-4-nitroaniline, followed by reduction and diazotization reactions.", "Starting Materials": [ "2-naphthol", "3-chloro-4-nitroaniline", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium sulfite", "Sodium carbonate", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-naphthol in sodium hydroxide solution and add 3-chloro-4-nitroaniline. Heat the mixture to 80-90°C and stir for several hours to allow coupling reaction to occur.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash the precipitate with water and dry it.", "Step 3: Reduce the nitro group of the coupled product using sodium sulfite and sulfuric acid. The reaction is carried out at room temperature for several hours.", "Step 4: Diazotize the amine group of the reduced product using sodium nitrite and hydrochloric acid. The reaction is carried out at low temperature.", "Step 5: Couple the diazonium salt with 2-naphthol in alkaline medium. The reaction is carried out at low temperature.", "Step 6: Filter the precipitate and wash it with water. Dry the product and grind it to obtain Pigment red 48:3.", "Step 7: Optional purification step involves recrystallization of the product from ethanol." ] } | |
CAS-Nummer |
15782-05-5 |
Molekularformel |
C18H11ClN2O6SSr |
Molekulargewicht |
506.4 g/mol |
IUPAC-Name |
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Sr/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI-Schlüssel |
JBMOZNVEFFSGCK-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)[O-].[Sr+2] |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Sr+2] |
Physikalische Beschreibung |
Dry Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



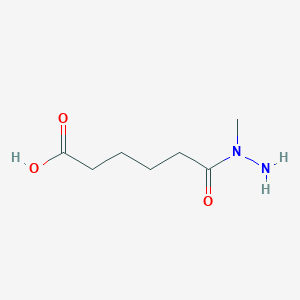
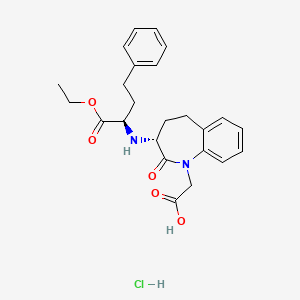
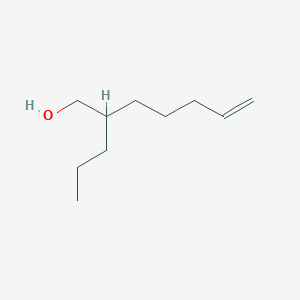

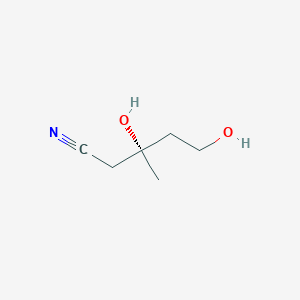
![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)
